

Diallylmethylamine functional groups and reactivity

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Compound of Interest

Compound Name: Diallylmethylamine

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An In-depth Technical Guide to **Diallylmethylamine**: Functional Groups and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallylmethylamine, a tertiary amine featuring two allyl groups, is a versatile chemical intermediate with significant applications ranging from polymer science to the synthesis of pharmaceuticals.[1][2] Its unique structure, combining the nucleophilic and basic properties of a tertiary amine with the reactivity of two carbon-carbon double bonds, makes it a valuable building block for creating complex molecular architectures.[3] In the pharmaceutical industry, the allylamine scaffold is a key component in various therapeutic agents, notably antifungal drugs like Naftifine, where the tertiary allylamine function is a prerequisite for biological activity.[4] This guide provides a comprehensive overview of the functional groups, reactivity, and synthetic utility of **diallylmethylamine**, with a focus on its application in research and drug development.

Molecular Structure and Properties

Diallylmethylamine's chemical structure, $(\text{CH}_2=\text{CHCH}_2)_2\text{NCH}_3$, is defined by two key functional groups: a tertiary amine and two allyl groups.[1] The tertiary amine nitrogen atom is sp^3 -hybridized, possessing a lone pair of electrons that imparts basicity and nucleophilicity. The allyl groups consist of a vinyl group attached to a methylene group, providing sites for a wide range of reactions, particularly those involving the double bond or the allylic C-H bonds.[3]

Physical and Chemical Properties

The physical and chemical properties of **diallylmethylamine** are summarized below.

Property	Value	Reference
IUPAC Name	N-methyl-N-prop-2-enylprop-2-en-1-amine	[5]
CAS Number	2424-01-3	
Molecular Formula	C ₇ H ₁₃ N	[5]
Molecular Weight	111.18 g/mol	
Boiling Point	111 °C	[1]
Density	0.789 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.43	[1]
Flash Point	7.2 °C (45.0 °F) - closed cup	[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **diallylmethylamine**.

Spectroscopy	Data	Reference
¹³ C NMR	Spectra available, recorded on Jeol FX-90.	[5]
¹ H NMR	Spectra available.	[5]
IR Spectra	FTIR spectra available (Capillary Cell: Neat).	[5]
Mass Spec.	GC-MS data available from NIST Mass Spectrometry Data Center.	[5]
Raman	Spectra available.	[5]

Synthesis of Diallylmethylamine

Diallylmethylamine is typically synthesized via the nucleophilic substitution reaction between methylamine and allyl chloride. This reaction is often facilitated by a phase transfer catalyst to improve the reaction rate and yield between the aqueous and organic phases.^[1]

Experimental Protocol: Synthesis by Phase Transfer Catalysis

This protocol is based on the established synthesis of **diallylmethylamine**.^[1]

Materials:

- Aqueous methylamine
- Allyl chloride
- Polyglycol-400 (Phase transfer catalyst)
- Sodium hydroxide
- Diethyl ether (or other suitable organic solvent)
- Anhydrous magnesium sulfate
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

- Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
- Reaction Mixture: Charge the flask with aqueous methylamine solution and the phase transfer catalyst (e.g., polyglycol-400). Add a base such as sodium hydroxide to neutralize the HCl formed during the reaction.

- **Addition of Allyl Chloride:** Begin stirring and gently heat the mixture. Add allyl chloride dropwise from the dropping funnel over a period of 1-2 hours, controlling the rate to maintain a steady reflux.
- **Reaction:** After the addition is complete, continue to heat the mixture under reflux for an additional 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC analysis.
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The resulting crude **diallylmethylamine** can be purified by fractional distillation under atmospheric pressure to yield the final product.

Synthesis Workflow Diagram

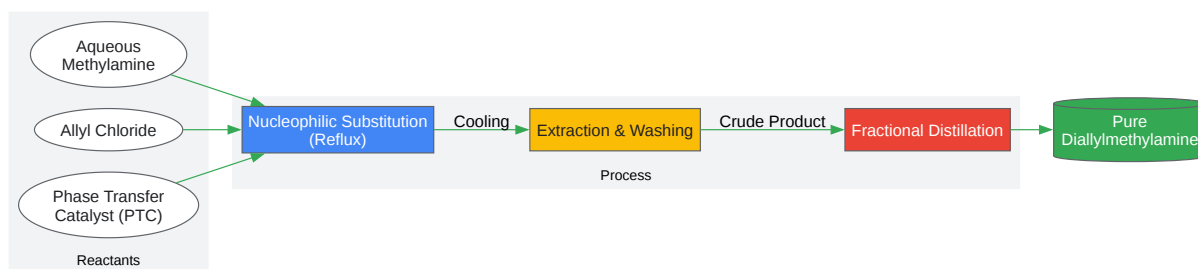


Figure 1: Diallylmethylamine Synthesis Workflow

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Caption: Figure 1: **Diallylmethylamine** Synthesis Workflow.

Reactivity and Key Reactions

The reactivity of **diallylmethylamine** is dominated by its two distinct functional groups. The tertiary amine acts as a base and a nucleophile, while the allyl groups undergo reactions typical of alkenes and allylic systems.

Reactions of the Tertiary Amine Group

Quaternization (N-Alkylation): The lone pair on the nitrogen atom readily attacks electrophiles, such as alkyl halides, to form quaternary ammonium salts.^[1] This reaction is fundamental to the synthesis of various monomers and ionic liquids.

Example Reaction: $(\text{CH}_2=\text{CHCH}_2)_2\text{NCH}_3 + \text{CH}_3\text{I} \rightarrow [(\text{CH}_2=\text{CHCH}_2)_2\text{N}(\text{CH}_3)_2]^+\text{I}^-$
(Diallyldimethylammonium iodide)

Experimental Protocol: Synthesis of Diallyldimethylammonium Iodide

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve **diallylmethylamine** in a suitable solvent like acetone or acetonitrile.
- **Addition of Alkyl Halide:** Cool the solution in an ice bath. Add methyl iodide dropwise with stirring. An exothermic reaction may occur.
- **Reaction:** After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and then dry it under a vacuum to yield the pure diallyldimethylammonium iodide.

Reactions of the Allyl Groups

The two allyl groups are sites of rich reactivity, enabling C-H functionalization, addition reactions, and metal-catalyzed cross-coupling.^{[6][7]}

Palladium-Catalyzed Allylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of allylic C-H bonds. While challenging with basic tertiary amines due to potential catalyst inhibition, strategies using specific ligands or amine-complexing agents can enable reactions like allylic C-H amination or arylation.^{[6][8]} These methods are critical for late-stage functionalization in drug discovery.^[7]

Generalized Protocol: Palladium-Catalyzed Allylic Arylation (Mizoroki-Heck Type) Note: This is a generalized protocol, as specific conditions are highly substrate and catalyst-dependent.

- **Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., Cs₂CO₃ or Et₃N).
- **Reagents:** Add **diallylmethylamine**, the aryl halide (e.g., iodobenzene), and an anhydrous solvent (e.g., DMF or dioxane).
- **Reaction:** Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction's progress by TLC or GC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent like ethyl acetate, and filter it through a pad of Celite to remove the catalyst.
- **Purification:** Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Polymerization: **Diallylmethylamine** hydrochloride can undergo radical polymerization to form poly(N,N-diallyl-N-methylamine hydrochloride), a water-soluble polyelectrolyte.^[9] The cyclopolymerization mechanism involves an intramolecular cyclization step followed by intermolecular propagation, leading to polymers containing five-membered pyrrolidinium rings.^[9]

Diagram of Reactivity Pathways

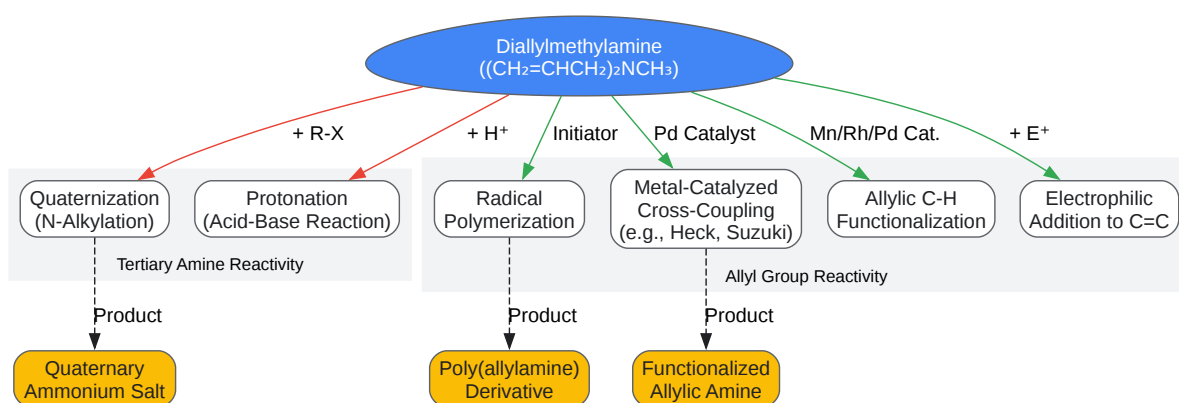


Figure 2: Key Reactivity Pathways of Diallylmethylamine

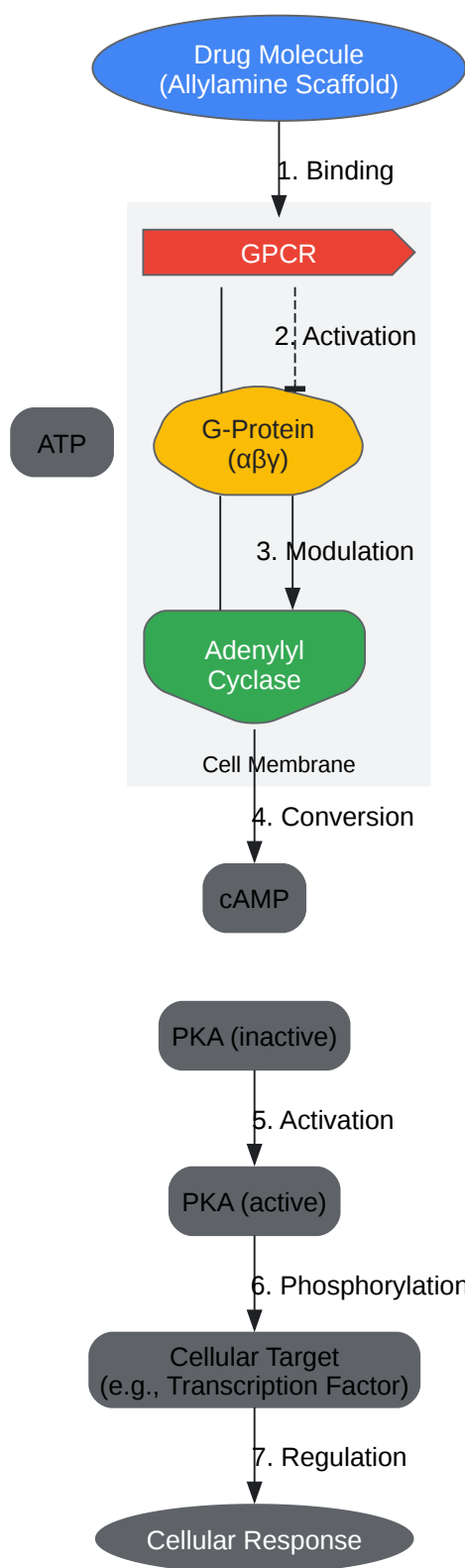


Figure 3: Generalized GPCR Signaling Pathway

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